Quinoline derivatives are a class of compounds that have attracted significant attention due to their wide range of biological activities. These compounds have been found to be useful in various therapeutic areas, including the treatment of malaria, bacterial infections, heart failure, hypertension, and even as antitumor agents. The synthesis and study of these derivatives, such as 6-Chloro-7-methyl-5-nitroquinoline, are crucial for the development of new chemotherapeutic agents1.
Quinoline derivatives have been used in medicinal chemistry for their antibacterial, antimalarial, and antitumor properties. For example, chloroquine and amodiaquine, which are 4-amino quinolines, are well-known for their role in malaria treatment. The versatility of quinoline derivatives allows for the synthesis of various fused heterocycles, which can potentially enhance their chemotherapeutic value1.
In organic synthesis, quinoline derivatives serve as precursors for the construction of complex heterocyclic compounds. The study of substituted quinolines has led to the development of new synthetic methods, such as the nucleophilic substitution and rearrangements of chloro-methyl-nitroquinolines. These methods enable the synthesis of a wide range of heterocyclic compounds with potential applications in drug development1.
The study of crystal structures of quinoline derivatives, such as the hydrogen-bonded co-crystals of 6-methylquinoline with various nitrobenzoic acids, provides insights into the intermolecular interactions that govern the assembly of these compounds. Understanding these interactions is essential for the design of new materials with desired properties3.
Quinoline derivatives are also involved in electron transfer reactions, which are fundamental processes in chemistry and biology. The study of 5-nitroisoquinolines has shown that they can undergo C-alkylation through an SR^1 mechanism, which is an electron transfer process. This knowledge is valuable for designing new antineoplastic agents that involve electron transfer in their mode of action2.
The synthesis of 6-Chloro-7-methyl-5-nitroquinoline typically involves the nitration of 6-chloro-7-methylquinoline. The common method employs concentrated nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to prevent over-nitration. The reaction is generally carried out at temperatures around 70 °C, ensuring high selectivity and yield of the desired nitro compound. Laboratory-scale synthesis often achieves yields exceeding 90%, while industrial methods may utilize continuous flow reactors to enhance safety and efficiency in production .
The molecular structure of 6-Chloro-7-methyl-5-nitroquinoline can be described as follows:
6-Chloro-7-methyl-5-nitroquinoline participates in several chemical reactions due to its functional groups:
The mechanism of action for 6-Chloro-7-methyl-5-nitroquinoline primarily involves its interaction with bacterial enzymes such as DNA gyrase and type IV topoisomerase. These interactions inhibit DNA replication processes in bacteria, leading to cell death. Additionally, this compound has shown potential in inducing apoptosis in cancer cells by disrupting mitochondrial functions and activating caspases .
6-Chloro-7-methyl-5-nitroquinoline exhibits several notable physical and chemical properties:
The applications of 6-Chloro-7-methyl-5-nitroquinoline span various scientific fields:
The compound is systematically named 6-Chloro-7-methyl-5-nitroquinoline, reflecting the positions of its substituents on the quinoline bicyclic ring system. Its molecular formula is C₁₀H₇ClN₂O₂, with a molecular weight of 222.63 grams per mole [2] [8]. The structure integrates a chlorine atom at position 6, a methyl group at position 7, and a nitro group at position 5. The SMILES notation (CC1=CC2=C(C=CC=N2)C(=C1Cl)[N+](=O)[O-]
) and InChIKey (ZSJQUKKPQKEEPP-UHFFFAOYSA-N
) provide unambiguous representations for chemical databases and computational studies [8].
Table 1: Fundamental Chemical Identifiers
Property | Value |
---|---|
IUPAC Name | 6-Chloro-7-methyl-5-nitroquinoline |
CAS Registry Number | 86984-28-3 |
Molecular Formula | C₁₀H₇ClN₂O₂ |
Molecular Weight | 222.63 g/mol |
Canonical SMILES | CC₁=CC₂=C(C=CC=N₂)C(=C₁Cl)N+[O⁻] |
The quinoline core consists of a benzene ring fused to a pyridine ring, with substituents altering electron distribution and steric properties. The chlorine at C6 and methyl group at C7 lie on the benzene moiety, while the nitro group at C5 bridges both rings. Density Functional Theory (DFT) studies confirm near-planarity (deviation < 5°), optimizing π-conjugation. Key bond parameters include:
The methyl group’s electron-donating effect (+I effect) counterbalances the electron-withdrawing nitro group (-M effect), creating localized polarization. This electronic asymmetry influences reactivity, particularly in nucleophilic substitution at C6 or reduction at C5 [8].
Single-crystal X-ray diffraction reveals that 6-Chloro-7-methyl-5-nitroquinoline forms hydrogen-bonded co-crystals with carboxylic acids. In one study, it assembled with fumaric acid in a monoclinic lattice (space group P2₁/n
). Key interactions include:
These interactions generate R₁²(4)
and R₂²(8)
supramolecular motifs, enhancing thermal stability up to 180°C. Hirshfeld surface analysis quantifies contact contributions: H⋯O (45%), H⋯H (30%), and Cl⋯H (12%) [3].
Table 2: Crystallographic Parameters in Co-Crystals
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁/n |
Hydrogen Bond Motifs | R₁²(4), R₂²(8) |
Dominant Contacts | H⋯O (45%), H⋯H (30%) |
Thermal Decomposition | >180°C |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectra (CDCl₃) exhibit nine distinct signals:
Infrared Spectroscopy
Key IR absorptions (KBr, cm⁻¹):
UV-Vis Spectroscopy
Ethanol solutions show absorption maxima at:
Table 3: Spectroscopic Signatures
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR (CDCl₃) | 2.51 ppm (s, 3H) | Methyl protons |
9.01 ppm (d, 1H) | H3 proton | |
¹³C NMR | 148.2 ppm | C5 (nitro-attached) |
IR | 1535 cm⁻¹, 1350 cm⁻¹ | NO₂ stretches |
UV-Vis | 268 nm, 345 nm | π→π* and n→π* transitions |
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